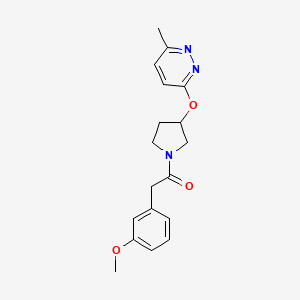

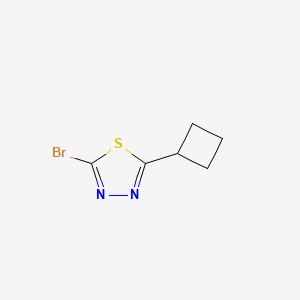

![molecular formula C9H10OS B2696818 5,5-Dimethyl-5H-thieno[3,2-b]pyran CAS No. 129969-32-0](/img/structure/B2696818.png)

5,5-Dimethyl-5H-thieno[3,2-b]pyran

Overview

Description

5,5-Dimethyl-5H-thieno[3,2-b]pyran is a heterocyclic compound . It is also known as DMTP. The compound has a molecular weight of 166.24 .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring and a six-membered ring . The molecule contains a total of 24 bonds, including 13 non-H bonds, 6 multiple bonds, 1 double bond, and 5 aromatic bonds .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Thienopyridine Derivatives : Thieno[3,2-b]pyran derivatives have been synthesized using the Gewald synthesis. These compounds, including 5,5-Dimethyl-5H-thieno[3,2-b]pyran, show potential in forming new pyranothieno[2,3-b]pyridines, which could have various applications including in medicinal chemistry. The Gewald synthesis process has been optimized for improved yields (Paronikyan et al., 2020).

Ring Opening and Multicomponent Protocol : A study reported the synthesis of thiophenes, including this compound, through a one-pot multicomponent protocol. This process involved the reaction of methyl thioglycolate and carbonitriles, demonstrating an efficient approach to synthesizing these compounds (Sahu et al., 2015).

Photovoltaic Device Applications : Thieno[3,2-b]pyran derivatives have been used in the synthesis of donor−acceptor copolymers for photovoltaic devices. This research highlights the potential use of these compounds in developing materials for solar energy applications (Zhou et al., 2010).

Biological and Pharmacological Potential

- Anticancer Agent Synthesis : The synthesis of novel thieno[3,2-c]pyran-4-one based small molecules, which could be potential anticancer agents, has been explored. This includes derivatives of this compound, suggesting its relevance in cancer research (Nakhi et al., 2012).

Physical and Spectroscopic Properties

- Solvation and Spectroscopic Studies : Research has investigated the solvation effects on the absorptions and vibrational spectra of thieno[3,4-b]pyrazines, which are related to this compound. These studies are crucial for understanding the photophysical properties of such compounds (Damasceno et al., 2019).

Fluorescence and Light Emitting Properties

- Substituent Dependent Fluorescence : A series of thieno[3,2-c]pyrans, including derivatives of this compound, exhibit substituent-dependent fluorescence. This property can be significant for applications in fluorescence and light-emitting devices (Sahu et al., 2014).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

5,5-dimethylthieno[3,2-b]pyran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-9(2)5-3-8-7(10-9)4-6-11-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVGFTRLLYSYQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-{[1-(2,5-Difluorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine](/img/structure/B2696737.png)

![2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol](/img/structure/B2696739.png)

![5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B2696742.png)

![S-[3-(trifluoromethyl)phenyl] N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate](/img/structure/B2696744.png)

![(Z)-8-(furan-2-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2696750.png)

![N-isopropyl-1-[2-({[(3-methoxyphenyl)amino]carbonyl}amino)ethyl]-1H-benzimidazole-5-sulfonamide](/img/structure/B2696753.png)

![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2696755.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2696756.png)